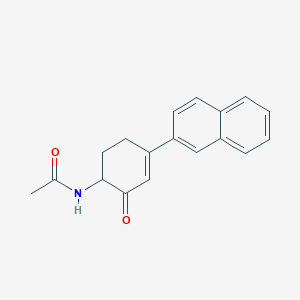
4-Chloro-2-((2-chlorobenzyl)thio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-((2-chlorobenzyl)thio)pyridine is a chemical compound with the molecular formula C12H9Cl2NS and a molecular weight of 270.2 g/mol . This compound is a pyridine derivative, characterized by the presence of chlorine and benzylthio groups attached to the pyridine ring. It has a boiling point of 302.2 °C and a melting point of 116.69 °C .
Métodos De Preparación
The synthesis of 4-Chloro-2-((2-chlorobenzyl)thio)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloropyridine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Chloro-2-((2-chlorobenzyl)thio)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-2-((2-chlorobenzyl)thio)pyridine has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-((2-chlorobenzyl)thio)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Chloro-2-((2-chlorobenzyl)thio)pyridine can be compared with other similar compounds, such as:
2-(4-Chlorobenzyl)pyridine: This compound has a similar structure but lacks the thioether group.
4-Chloro-2-((4-chlorobenzyl)thio)pyridine: This compound has a similar structure but with the chlorine atom in a different position on the benzyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and benzylthio groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1346707-49-0 |
|---|---|
Fórmula molecular |
C12H9Cl2NS |
Peso molecular |
270.2 g/mol |
Nombre IUPAC |
4-chloro-2-[(2-chlorophenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C12H9Cl2NS/c13-10-5-6-15-12(7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2 |
Clave InChI |
OUUKYWVFIDFYGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CSC2=NC=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11847912.png)
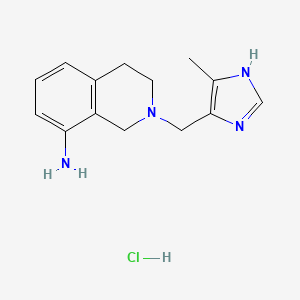
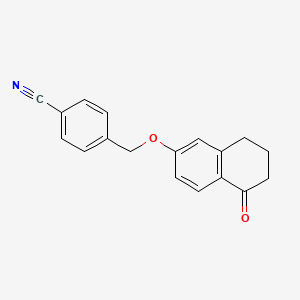

![Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11847937.png)

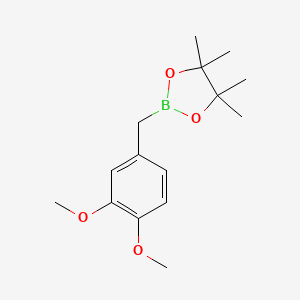
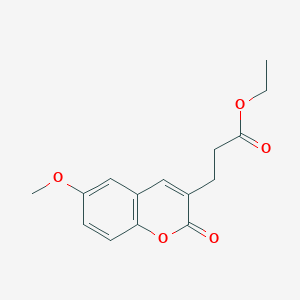

![Indeno[2,1-b]carbazol-7(5H)-one](/img/structure/B11847959.png)
